6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-Butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Mode of Action
If we consider its similarity to benzoxazines, it might interact with its target, topoisomerase i, by inhibiting its activity . This inhibition could lead to the prevention of DNA replication and transcription, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
Given its potential target, it might affect the dna replication and transcription pathways by inhibiting topoisomerase i . The downstream effects could include the inhibition of cell growth and division, particularly in cancer cells.
Result of Action
If it acts similarly to other benzoxazines, it might inhibit the growth of cancer cells by preventing dna replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is then refluxed in a suitable solvent like methylisobutylketone to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Solvent-free microwave thermolysis has also been reported as an environmentally friendly and high-yielding method for synthesizing benzoxazines .
Chemical Reactions Analysis
Types of Reactions: 6-Butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
6-Butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting DNA topoisomerase I.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Comparison with Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity on DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
Uniqueness: 6-Butanoyl-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one stands out due to its specific butanoyl and methyl substitutions, which confer unique chemical properties and biological activities. Its ability to inhibit DNA topoisomerase I with high specificity makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
6-butanoyl-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-11(15)9-5-6-12-10(7-9)14-13(16)8(2)17-12/h5-8H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAPUTUUYJADA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)OC(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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